molecular formula C11H25NO B13755840 1-Propanamine, 3-(isooctyloxy)- CAS No. 781658-49-9

1-Propanamine, 3-(isooctyloxy)-

Cat. No.: B13755840
CAS No.: 781658-49-9
M. Wt: 187.32 g/mol
InChI Key: WNESQTLZVOTCIL-UHFFFAOYSA-N
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Description

3-(Isooctyloxy)propylamine is an organic compound with the molecular formula C11H25NO. It is a type of amine, specifically a primary amine, characterized by the presence of an isooctyloxy group attached to a propylamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isooctyloxy)propylamine typically involves the reaction of isooctanol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isooctanol is replaced by the amine group of 3-chloropropylamine.

Industrial Production Methods

In industrial settings, the production of 3-(Isooctyloxy)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Isooctyloxy)propylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

3-(Isooctyloxy)propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Isooctyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Isooctyloxy)propylamine: C11H25NO

    3-(Hexyloxy)propylamine: C9H21NO

    3-(Octyloxy)propylamine: C11H23NO

Uniqueness

3-(Isooctyloxy)propylamine is unique due to its specific isooctyloxy group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required.

Properties

CAS No.

781658-49-9

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

3-(6-methylheptoxy)propan-1-amine

InChI

InChI=1S/C11H25NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-10,12H2,1-2H3

InChI Key

WNESQTLZVOTCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCCCN

Origin of Product

United States

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